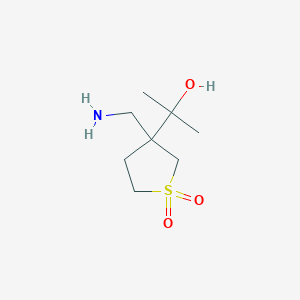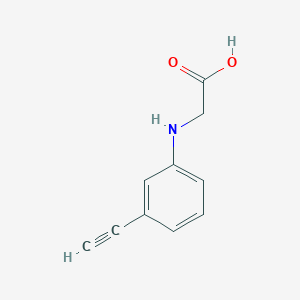
(3-Ethynylphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethynylphenyl)glycine is an organic compound with the molecular formula C10H9NO2 It is a derivative of glycine, an amino acid, and features an ethynyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)glycine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: (3-Ethynylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (3-Ethylphenyl)glycine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
(3-Ethynylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to glycine.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes or receptors.
作用機序
The mechanism of action of (3-Ethynylphenyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can mimic the natural amino acid, potentially inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
類似化合物との比較
Phenylglycine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Ethynylphenyl)glycine: Similar structure but with the ethynyl group in the para position, which can affect its reactivity and interaction with biological targets.
(3-Bromophenyl)glycine: Contains a bromine atom instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness: (3-Ethynylphenyl)glycine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-(3-ethynylanilino)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChIキー |
KBYIOTNEFIUIER-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
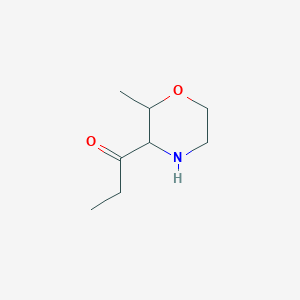
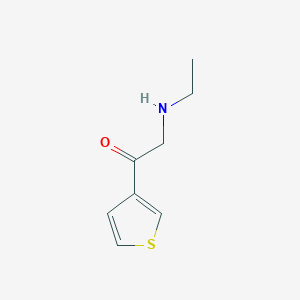
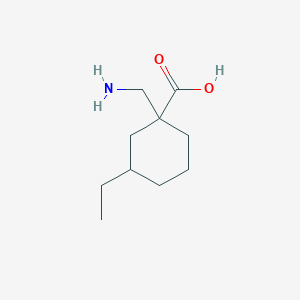
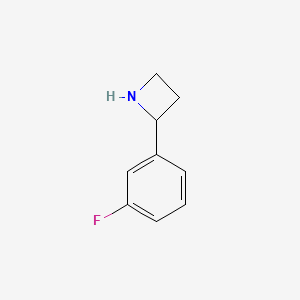
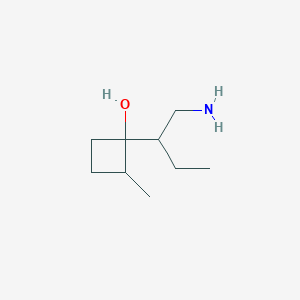
methanol](/img/structure/B13172399.png)
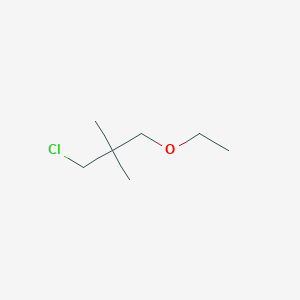
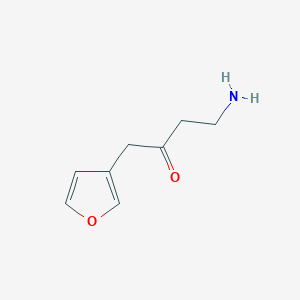
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
